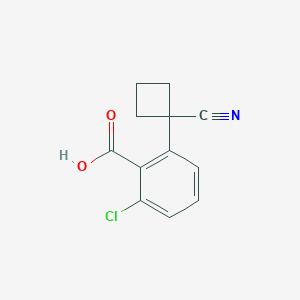
2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine is a chemical compound with the molecular formula C31H22BrN and a molecular weight of 488.42 g/mol . It is a derivative of acridine, a heterocyclic organic compound, and is characterized by the presence of a bromine atom and three phenyl groups attached to the acridine core .
Métodos De Preparación
The synthesis of 2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine typically involves the bromination of 9,9,10-triphenyl-9,10-dihydroacridine. This can be achieved using bromine or other brominating agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Análisis De Reacciones Químicas
2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different oxidation states of the acridine core.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, forming larger polycyclic structures.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine depends on its specific application. In biological systems, it may intercalate into DNA, disrupting replication and transcription processes . The bromine atom and phenyl groups can also interact with various molecular targets, influencing the compound’s biological activity . In electronic applications, the compound’s structure allows it to participate in charge transport and light-emitting processes .
Comparación Con Compuestos Similares
2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine can be compared with other acridine derivatives, such as:
2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine: This compound has dimethyl groups instead of phenyl groups, which can affect its chemical reactivity and applications.
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine: The presence of two bromine atoms and dimethyl groups makes this compound more reactive in substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of three phenyl groups, which can influence its physical and chemical properties .
Propiedades
Fórmula molecular |
C31H22BrN |
|---|---|
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
2-bromo-9,9,10-triphenylacridine |
InChI |
InChI=1S/C31H22BrN/c32-25-20-21-30-28(22-25)31(23-12-4-1-5-13-23,24-14-6-2-7-15-24)27-18-10-11-19-29(27)33(30)26-16-8-3-9-17-26/h1-22H |
Clave InChI |
XXRPOUCLWRPSQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=C2C=C(C=C4)Br)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester](/img/structure/B13931934.png)
![2-Chloro-4-phenyl-6-[4-(3-pyridinyl)phenyl]-1,3,5-triazine](/img/structure/B13931940.png)





![tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13931966.png)
![2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13931968.png)
![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13931976.png)
